BE“GHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to the *H NMR Spectrum of
Diallylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1582482

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the *H NMR spectrum of diallylmethylamine, a
tertiary amine with applications in polymer synthesis and as a precursor in the synthesis of
various organic compounds. To provide a comprehensive understanding, its spectral data is
compared with that of diallylamine, a closely related secondary amine. This comparison
highlights the effect of the N-methyl group on the chemical shifts of adjacent protons.

Predicted *H NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra for diallylmethylamine in
public databases, this guide presents a predicted 'H NMR data table based on established

chemical shift ranges for analogous protons.[1][2][3][4][5] This predicted data is then compared
with the experimental data for diallylamine.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1582482?utm_src=pdf-interest
https://www.benchchem.com/product/b1582482?utm_src=pdf-body
https://www.benchchem.com/product/b1582482?utm_src=pdf-body
https://www.orgchemboulder.com/Spectroscopy/specttutor/nmrchart.pdf
https://ncstate.pressbooks.pub/organicchem/chapter/13-4-chemical-shifts-in-1h-nmr-spectroscopy/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_(Schaller)/Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_II%3A_Practical_Aspects_of_Structure_-_Purification_and_Spectroscopy/04%3A_Nuclear_Magnetic_Resonance_Spectroscopy/4.08%3A_Chemical_Shift_in_Proton_Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Predicted/O
Proton bserved Coupling
Compound Environment  Chemical Integration Multiplicity Constant (J,
(Label) Shift (5, Hz)
ppm)
Diallylmethyla )
] N-CHs (a) 22-24 3H s (singlet) N/A
mine
N-CHz2-
3.0-3.2 4H d (triplet) ~6-7
CH=CHz2 (b)
N-CHz2-
5.7-5.9 2H m (multiplet)
CH=CHz2 (c)
N-CH2-
CH=CH: (d, 5.1-5.2 2H d (quartet) ~10
Cis)
N-CHz2-
CH=CH: (e, 52-53 2H d (quartet) ~17
trans)
) ) ) br s (broad
Diallylamine N-H 1.4 (variable) 1H ) N/A
singlet)
N-CH2- _
~3.2 4H d (triplet) ~6
CH=CH:2
N-CHz2-
~5.9 2H m (multiplet)
CH=CH:2
N-CH:z- ]
~5.1-5.2 4H m (multiplet)
CH=CHz:

Note: The predicted values for diallylmethylamine are estimations based on typical chemical

shift ranges. Actual experimental values may vary.

Interpretation of the Spectra

Diallylmethylamine:
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* N-CHs (a): The methyl protons directly attached to the nitrogen atom are expected to appear
as a singlet in the range of 2.2-2.4 ppm.[6] The singlet multiplicity is due to the absence of
adjacent protons.

« Allylic Protons (N-CHz2-) (b): These protons are on the carbons directly bonded to the
nitrogen and adjacent to the double bond. They are expected to resonate as a doublet of
triplets (or a complex multiplet) around 3.0-3.2 ppm.[1] The primary splitting would be a triplet
due to coupling with the adjacent vinyl proton (-CH=), and further smaller couplings may

occur.

 Vinyl Proton (-CH=) (c): This proton, part of the double bond, is expected to be the most
deshielded of the vinyl group, appearing as a multiplet in the range of 5.7-5.9 ppm. Its
complex multiplicity arises from coupling to the geminal vinyl protons (=CHz) and the vicinal
allylic protons (-CHz-).

o Terminal Vinyl Protons (=CH:z) (d, e): The two terminal vinyl protons are diastereotopic and
thus have slightly different chemical shifts, typically between 5.1 and 5.3 ppm. They will
appear as complex multiplets (often doublet of doublets or quartets) due to geminal coupling
with each other and cis/trans coupling with the other vinyl proton (-CH=). The trans coupling
constant is typically larger (~17 Hz) than the cis coupling constant (~10 Hz).[7]

Comparison with Diallylamine:

* N-H Proton: Diallylamine, being a secondary amine, exhibits a broad singlet for the N-H
proton, the chemical shift of which can vary depending on solvent and concentration. This
signal is absent in the tertiary amine, diallylmethylamine.

« Allylic Protons (N-CHz2-): The allylic protons in diallylamine are observed at approximately 3.2
ppm.[8] In diallylmethylamine, the replacement of the N-H with an N-CHs group is predicted
to cause a slight upfield shift for these protons due to the electron-donating nature of the
methyl group.

 Vinyl Protons: The chemical shifts of the vinyl protons are expected to be similar in both
compounds as they are further from the nitrogen atom and less influenced by the substitution
on it.
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Experimental Protocols

The following describes a general procedure for obtaining a *H NMR spectrum.
Sample Preparation:

» Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCIls).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to 0 ppm.

» Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

e The *H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

o The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
o A standard one-pulse sequence is typically used to acquire the spectrum.

e The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

e The acquired data is then Fourier transformed and phase corrected to obtain the final
spectrum.

Proton Environments in Diallylmethylamine

The following diagram illustrates the distinct proton environments in the diallylmethylamine
molecule, which give rise to the different signals in the *H NMR spectrum.
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Caption: Proton environments in Diallylmethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the *H NMR Spectrum of
Diallylmethylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582482#interpreting-the-1h-nmr-spectrum-of-
diallylmethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Bruice)/14%3A_NMR_Spectroscopy/14.12%3A_Coupling_Constants_Identify_Coupled_Protons
https://m.chemicalbook.com/SpectrumEN_124-02-7_1HNMR.htm
https://www.benchchem.com/product/b1582482#interpreting-the-1h-nmr-spectrum-of-diallylmethylamine
https://www.benchchem.com/product/b1582482#interpreting-the-1h-nmr-spectrum-of-diallylmethylamine
https://www.benchchem.com/product/b1582482#interpreting-the-1h-nmr-spectrum-of-diallylmethylamine
https://www.benchchem.com/product/b1582482#interpreting-the-1h-nmr-spectrum-of-diallylmethylamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1582482?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

